Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dibenzyl groups, a dihydroxypentanoyl moiety, and an L-glutamate backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in the dihydroxypentanoyl moiety are often protected using tert-butyldimethylsilyl (TBDMS) groups to prevent them from reacting during subsequent steps.
Formation of the Amide Bond: The protected dihydroxypentanoyl moiety is then coupled with L-glutamate using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous conditions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate can undergo various chemical reactions, including:
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-2,3-pentanedione: A related compound with similar dihydroxypentanoyl moiety but lacking the dibenzyl and L-glutamate groups.
Indole Derivatives: Compounds containing indole moieties that exhibit similar biological activities.
Uniqueness
Dibenzyl N-(4,5-dihydroxypentanoyl)-L-glutamate is unique due to its combination of dibenzyl groups, dihydroxypentanoyl moiety, and L-glutamate backbone. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
915193-98-5 |
---|---|
Molecular Formula |
C24H29NO7 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
dibenzyl (2S)-2-(4,5-dihydroxypentanoylamino)pentanedioate |
InChI |
InChI=1S/C24H29NO7/c26-15-20(27)11-13-22(28)25-21(24(30)32-17-19-9-5-2-6-10-19)12-14-23(29)31-16-18-7-3-1-4-8-18/h1-10,20-21,26-27H,11-17H2,(H,25,28)/t20?,21-/m0/s1 |
InChI Key |
DIHUOGBYYSLVDX-LBAQZLPGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)CCC(CO)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.